molecular formula C32H51NO4 B066300 N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine CAS No. 174740-40-0

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine

Cat. No.: B066300
CAS No.: 174740-40-0
M. Wt: 513.8 g/mol
InChI Key: NHZWWMLZMGWNPU-ZZJQNEBHSA-N
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Description

Betulinic glycine amide is a pentacyclic triterpenoid and derivative of betulinic acid. It has been used as a precursor in the synthesis of betulinic acid derivatives with anticancer and antiviral activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Improved procedures for synthesizing glycine conjugates of certain acids using peptide coupling reagents have been developed, yielding high purity and yields over 90% (Tserng, Hachey, & Klein, 1977).
  • Chemical Synthesis of Conjugates : The synthesis of 3beta,7beta-dihydroxy-5-cholen-24-oic acid, triply conjugated by sulfuric acid, N-acetylglucosamine, and glycine or taurine, has been reported. This synthesis relates to major metabolites of bile acid found in patients with Niemann-Pick disease type C1 (Iida et al., 2006).

Biological and Health-Related Aspects

  • Glycine Metabolism and Health : Glycine, a simple nonessential amino acid, plays a crucial role in metabolism and health. It acts as a precursor for several key metabolites and is effective in improving health and treating various diseases and disorders, including cancer and metabolic disorders (Razak, Begum, Viswanath, & Rajagopal, 2017).
  • Glycine in Diabetic Treatment : Glycine supplementation has shown potential in treating diabetic conditions. It was found to be effective in inhibiting aldose reductase enzyme activity in diabetic rats, indicating its therapeutic potential (Li, Zhang, & Shao, 2019).
  • Glycine's Role in Nutrition and Metabolic Diseases : Glycine is involved in various metabolic pathways, including glutathione synthesis and regulation of one-carbon metabolism. Lower glycine levels are observed in obesity and type 2 diabetes, suggesting its potential therapeutic role (Alves, Bassot, Bulteau, Pirola, & Morio, 2019).

Cytotoxic and Antidiabetic Properties

  • Cytotoxic Triterpenes : Compounds related to 3beta-trans-sinapoyloxylup-20(29)-en-28-ol have been isolated from certain plant extracts, showing cytotoxic properties against human cancer cell lines (Hwang et al., 2003).
  • Antidiabetic Agent Synthesis : Studies have shown that modifying glucagon-like peptide-1 (GLP-1) with compounds like glycine can produce long-acting hypoglycemic agents, potentially useful in treating type 2 diabetes (Doyle et al., 2001).

Glycine's Role in Insulin Resistance

  • Insulin Resistance and Metabolic Disorders : Glycine levels are significantly altered in individuals with insulin resistance and type 2 diabetes, highlighting its role in metabolic processes and potential in therapeutic interventions (Palmer et al., 2015).

Mechanism of Action

Target of Action

The primary targets of Betulinic Acid Gly DerivIt’s known that similar compounds, like betulinic acid, have been reported to exhibit anti-inflammatory, anti-hiv, and anti-cancer activities . The specific targets for these activities are still under investigation.

Mode of Action

The exact mode of action of Betulinic Acid Gly DerivStudies on betulinic acid suggest that it exerts its effects by inducing apoptosis in cells . It’s also been suggested that some Betulinic Acid analogs disrupt viral fusion to the cell in a post-binding step through interaction with the viral glycoprotein gp41 .

Biochemical Pathways

The biochemical pathways affected by Betulinic Acid Gly DerivBetulinic acid has been found to exert anti-aging effects by participating in the pi3k–akt signaling pathway, mapk signaling pathway, ras signaling pathway, estrogen receptor signaling pathway, foxo signaling pathway, etc .

Pharmacokinetics

The pharmacokinetics of Betulinic Acid Gly DerivFor betulinic acid, it has been found to demonstrate good human intestinal absorption (hia) and moderate cellular permeability . It also exhibited positive CNS activity due to high permeability through the blood-brain barrier .

Result of Action

The molecular and cellular effects of Betulinic Acid Gly DerivBetulinic acid has been found to inhibit the proliferation and migration of certain cancer cells . It’s also been suggested that Betulinic Acid could increase cell proliferation, inhibit cellular senescence, decrease the expression of TGF-β and IL-6, and significantly down-regulate the expression of p53 and p21 .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Betulinic Acid Gly DerivIt’s known that the production of similar compounds, like betulinic acid, depends on phytochemical extraction and semi-synthesis from betulin, a biosynthetic precursor of betulinic acid .

Properties

IUPAC Name

2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51NO4/c1-19(2)20-10-15-32(27(37)33-18-25(35)36)17-16-30(6)21(26(20)32)8-9-23-29(5)13-12-24(34)28(3,4)22(29)11-14-31(23,30)7/h20-24,26,34H,1,8-18H2,2-7H3,(H,33,37)(H,35,36)/t20-,21+,22-,23+,24-,26+,29-,30+,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZWWMLZMGWNPU-ZZJQNEBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938555
Record name N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174740-40-0
Record name Glycine, N-((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174740400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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